Product packaging for 3-Ethylfuro[2,3-c]pyridine(Cat. No.:CAS No. 182819-56-3)

3-Ethylfuro[2,3-c]pyridine

Cat. No.: B063092
CAS No.: 182819-56-3
M. Wt: 147.17 g/mol
InChI Key: OXGPFJHLALLRKU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context of Furo[2,3-c]pyridine (B168854) Isomers

The name "furo[2,3-c]pyridine" describes a bicyclic heterocyclic compound formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. The "[2,3-c]" designation specifies the nature of this fusion. In this notation, the numbers '2' and '3' indicate the positions on the furan ring that are shared with the pyridine ring, while the letter 'c' denotes the face of the pyridine ring where the fusion occurs. This systematic nomenclature is crucial for distinguishing between the various possible isomers of furopyridine.

The core structure of furo[2,3-c]pyridine can have substituents at various positions. In the case of 3-Ethylfuro[2,3-c]pyridine , an ethyl group is attached to the third position of the furo[2,3-c]pyridine ring system. The precise location of substituents is critical as it significantly influences the compound's chemical properties and biological activity.

There are several isomers of furopyridine, each with a unique arrangement of the furan and pyridine rings. These include furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine (B1253681), furo[3,2-c]pyridine (B1313802), and furo[3,4-b]pyridine, among others. Each isomeric scaffold provides a distinct three-dimensional structure and electronic distribution, leading to different chemical reactivities and potential applications. For instance, the replacement of the oxygen atom in the furan ring with a nitrogen atom leads to the pyrrolo[2,3-c]pyridine analog, which exhibits enhanced basicity.

Isomer NameDescription
Furo[2,3-c]pyridine Furan ring fused at its 2 and 3 positions to the 'c' face of the pyridine ring.
Furo[2,3-b]pyridine Furan ring fused at its 2 and 3 positions to the 'b' face of the pyridine ring.
Furo[3,2-b]pyridine Furan ring fused at its 3 and 2 positions to the 'b' face of the pyridine ring.
Furo[3,2-c]pyridine Furan ring fused at its 3 and 2 positions to the 'c' face of the pyridine ring.

Significance of the Furo[2,3-c]pyridine Core in Heterocyclic Chemistry

The furo[2,3-c]pyridine core is a key structural motif in a number of biologically active molecules. clockss.org Its significance in heterocyclic chemistry stems from its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that can be tailored through the introduction of various substituents.

This scaffold is a subject of interest in medicinal chemistry. mdpi.comresearchgate.net For example, a derivative containing the furo[2,3-c]pyridine core, PNU-142721, has been reported as a potent HIV-1 protease inhibitor. clockss.org The rigid and planar structure of the fused ring system allows for specific interactions with biological macromolecules, a desirable feature in drug design. ias.ac.in The development of synthetic strategies to access these compounds is an active area of research, with methods often involving the construction of the furan ring onto a pre-existing pyridine or the cyclization of a functionalized furan to form the pyridine ring. clockss.orgias.ac.in

Overview of Research Trajectories for Fused Pyridine Scaffolds

Research into fused pyridine scaffolds is a dynamic and expanding area within medicinal and synthetic chemistry. mdpi.comnih.govresearchgate.net These scaffolds are prevalent in numerous therapeutic agents due to their wide-ranging biological activities. mdpi.comresearchgate.net The interest in these compounds is driven by the need to develop new drugs for various diseases. nih.gov

Key research trajectories for fused pyridine scaffolds include:

Development of Novel Synthetic Methodologies: A primary focus is on creating efficient and versatile synthetic routes to access a wide variety of substituted fused pyridine derivatives. ias.ac.in This includes the use of palladium-catalyzed reactions and multi-component reactions to construct the heterocyclic systems. clockss.org

Exploration of Biological Activities: Researchers are actively screening libraries of fused pyridine compounds for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net For instance, certain pyridine-based heterocycles have shown promise as vasorelaxant and anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant amount of research is dedicated to understanding how the structural features of fused pyridine derivatives relate to their biological activity. researchgate.net By systematically modifying the substituents and the core scaffold, chemists can optimize the potency and selectivity of these compounds for specific biological targets.

Material Science Applications: The unique electronic and optical properties of fused heterocycles also make them promising candidates for applications in material science, such as in the development of organic semiconductors and catalysts. ias.ac.in

The continued exploration of fused pyridine scaffolds, including this compound and its analogs, holds significant promise for the discovery of new therapeutic agents and functional materials. The versatility of this structural motif ensures that it will remain a focal point of chemical research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B063092 3-Ethylfuro[2,3-c]pyridine CAS No. 182819-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182819-56-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethylfuro[2,3-c]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-5-10-4-3-8(7)9/h3-6H,2H2,1H3

InChI Key

OXGPFJHLALLRKU-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=CN=C2

Canonical SMILES

CCC1=COC2=C1C=CN=C2

Synonyms

Furo[2,3-c]pyridine, 3-ethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Ethylfuro 2,3 C Pyridine

Synthetic Routes to the Furo[2,3-c]pyridine (B168854) Ring System

The construction of the fused furo[2,3-c]pyridine ring system, a key structural motif in various bioactive molecules, has been approached through several strategic pathways. These range from classical multi-step sequences to more contemporary, efficient cascade reactions.

Early Approaches and Pioneering Syntheses of Furo[2,3-c]pyridine Derivatives

Pioneering synthetic work established foundational routes to the furo[2,3-c]pyridine skeleton. One notable early strategy commences with a pre-formed piperidine (B6355638) ring, building the furan (B31954) portion in a subsequent series of reactions. A facile synthesis was developed starting from N-benzenesulfonylpiperidin-4-one. researchgate.net This multi-step process involves:

Wittig Olefination: Reaction of the piperidinone starting material to introduce an exocyclic double bond. researchgate.net

Intramolecular Cyclization: Treatment of the resulting acid with phenylselenyl chloride (PhSeCl) to induce the formation of the furan ring's precursor. researchgate.net

Oxidative Dehydroselenylation: Mediated by sodium periodate (B1199274) (NaIO4) to form a key intermediate. researchgate.net

Furan Ring Formation: Achieved through reduction of the intermediate. researchgate.net

Aromatization: The final step to yield the aromatic furo[2,3-c]pyridine core. researchgate.net

This approach highlights a classic strategy of building one ring onto another pre-existing cyclic system.

Cyclization Reactions for Furo[2,3-c]pyridine Scaffold Construction

Cyclization reactions are central to forming the bicyclic furo[2,3-c]pyridine structure. These methods often involve the formation of a crucial C-O or C-C bond to close the furan ring onto a pyridine (B92270) precursor.

One prominent method is an intramolecular cyclization facilitated by reagents like phenylselenyl chloride, as mentioned in the pioneering synthesis above. researchgate.net More modern approaches utilize metal-catalyzed cascade reactions. For instance, a highly efficient process for synthesizing related furopyridine isomers involves a Sonogashira coupling reaction followed by an immediate base-induced 5-endo-dig cyclization of a pyridine oxygen onto an alkyne moiety, which generates the furan ring in a single, fluid step.

One-Pot and Domino Reactions for Fused Pyridine Systems (e.g., benzofuro[2,3-c]pyridines)

To enhance synthetic efficiency, one-pot and domino (or cascade) reactions have been developed for constructing complex fused pyridine systems like benzofuro[2,3-c]pyridines. These reactions are prized for their ability to form multiple chemical bonds in a single operation, thereby avoiding the tedious isolation of intermediates. nih.gov

A notable example is a one-pot, three-component reaction for synthesizing polysubstituted benzofuro[2,3-c]pyridines. This process involves mixing a bromoacetophenone, a functionalized α,β-unsaturated ketone, and potassium hydroxide, followed by the addition of ammonium (B1175870) acetate (B1210297) and heating. acs.orgresearchgate.net This sequence facilitates a cascade of reactions, including substitution, Michael addition, dehydration-cyclization, and dehydrogenation, to rapidly assemble the complex tricyclic system from simple, readily available substrates. researchgate.net Such domino multi-cyclizations represent a powerful strategy for the efficient construction of fused azaheterocycles. nih.gov

Strategies for Ethyl Group Incorporation and Further Derivatization at the 3-Position

Direct synthesis of 3-Ethylfuro[2,3-c]pyridine or the introduction of an ethyl group onto a pre-formed furo[2,3-c]pyridine core relies on the regioselective functionalization of the furan ring. The 3-position of the furo[2,3-c]pyridine system is amenable to functionalization through metallation strategies.

A detailed procedure for the regioselective lithiation of the parent furo[2,3-c]pyridine has been established. acs.orgresearchgate.net This method utilizes strong bases like n-butyllithium (n-BuLi), often in combination with additives like lithium 2-(dimethylamino)ethoxide (LiDMAE) which can act as a "superbase," to selectively deprotonate the C-3 position of the furan ring. acs.orgresearchgate.net

Once the 3-lithio-furo[2,3-c]pyridine intermediate is formed, it can be treated with a suitable electrophile to install a substituent at that position. To synthesize this compound, this lithiated intermediate would be quenched with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate. This two-step sequence of regioselective deprotonation followed by electrophilic trapping is a key strategy for accessing 3-substituted furo[2,3-c]pyridine derivatives.

Functional Group Interconversions on the Furo[2,3-c]pyridine Core

The reactivity of the furo[2,3-c]pyridine core allows for various functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Cyanation Reactions (e.g., Reissert-Henze method on N-oxides)

Cyanation of the pyridine ring within the furo[2,3-c]pyridine system can be effectively achieved, particularly through the activation of an N-oxide precursor. The Reissert-Henze reaction is a classical and effective method for introducing a cyano group at the position alpha to the pyridine nitrogen.

For furo[2,3-c]pyridine, this process begins with the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This N-oxide is then treated with a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent such as benzoyl chloride or dimethylcarbamoyl chloride in a solvent like dichloromethane. This reaction proceeds to afford 7-cyanofuro[2,3-c]pyridine in moderate to excellent yields. The introduced cyano group is a versatile functional handle that can be subsequently converted into other functionalities, such as carboxamides or ethyl carboxylates.

Reactions of the Furan Ring in Furopyridines

The furan ring in furopyridines is susceptible to various electrophilic substitution reactions. While specific studies on this compound are limited, the reactivity of the parent furo[2,3-c]pyridine and its isomers provides valuable insights into the potential chemical transformations.

Nitration: The nitration of the isomeric furo[3,2-c]pyridine (B1313802) has been shown to yield the 2-nitro derivative, indicating that the furan ring is reactive towards electrophilic nitration. A similar reactivity can be anticipated for the furo[2,3-c]pyridine system.

Bromination: Bromination of furo[3,2-c]pyridine results in the formation of a 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine derivative. This suggests an addition reaction across the furan ring's double bond.

Lithiation: The regioselective lithiation of the parent furo[2,3-c]pyridine has been studied. Treatment with n-butyllithium (n-BuLi) leads to deprotonation at the C-2 position. The use of a stronger base, such as a mixture of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE), can achieve lithiation at the C-7 position. These lithiated intermediates can then be reacted with various electrophiles to introduce substituents at specific positions on the furo[2,3-c]pyridine core.

Table 1: Summary of Furan Ring Reactions in Furopyridine Systems

Reaction Reagents and Conditions Product(s) Notes
Nitration HNO₃/H₂SO₄ 2-Nitro-furopyridine Based on reactivity of furo[3,2-c]pyridine.
Bromination Br₂ 2,3-Dibromo-2,3-dihydrofuropyridine Based on reactivity of furo[3,2-c]pyridine.
Lithiation (C-2) n-BuLi, THF, -78 °C 2-Lithio-furo[2,3-c]pyridine Allows for subsequent functionalization at C-2.
Lithiation (C-7) n-BuLi/LiDMAE, hexane, -20 °C 7-Lithio-furo[2,3-c]pyridine Demonstrates regioselective metalation.
H-D Exchange D₂O, acid or base catalyst Deuterated furopyridine Expected to occur preferentially on the furan ring.

Reactions of the Pyridine Ring in Furopyridines

The pyridine ring in the furo[2,3-c]pyridine system can also undergo a variety of chemical transformations, particularly after activation, for instance, through N-oxide formation.

N-Oxide Reactions: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation activates the pyridine ring towards both electrophilic and nucleophilic attack. For example, furo[3,2-c]pyridine can be oxidized with hydrogen peroxide to yield furo[3,2-c]pyridine 5-oxide. This N-oxide can then serve as a precursor for further functionalization.

Chlorination: The N-oxide of furo[3,2-c]pyridine can be treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C-4 position, yielding 4-chlorofuro[3,2-c]pyridine. This highlights a common strategy for the functionalization of the pyridine ring in such fused systems.

Acetoxylation: While not specifically documented for the furo[2,3-c]pyridine system, palladium-catalyzed C-H acetoxylation is a known method for the functionalization of pyridine rings. This reaction typically involves the use of a palladium catalyst and an oxidant to introduce an acetoxy group onto the pyridine ring. The regioselectivity of this reaction can be influenced by the substituents present on the ring.

Table 2: Summary of Pyridine Ring Reactions in Furopyridine Systems

Reaction Reagents and Conditions Product(s) Notes
N-Oxidation H₂O₂, acetic acid Furo[2,3-c]pyridine N-oxide Activates the pyridine ring for further reactions.
Chlorination POCl₃ (on N-oxide) 4-Chloro-furo[2,3-c]pyridine Based on reactivity of furo[3,2-c]pyridine N-oxide.
Acetoxylation Pd(OAc)₂, oxidant Acetoxy-furopyridine A potential reaction based on general pyridine chemistry.

Precursors and Intermediates in the Synthesis of this compound Analogues

The synthesis of this compound would likely proceed through the construction of the furo[2,3-c]pyridine core followed by the introduction of the ethyl group, or by utilizing a precursor that already contains the ethyl substituent. A key intermediate in the synthesis of substituted furo[2,3-c]pyridines is ethyl furo[2,3-c]pyridine-2-carboxylate.

Ethyl furo[2,3-c]pyridine-2-carboxylate: This compound serves as a versatile precursor for the synthesis of various furo[2,3-c]pyridine derivatives. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield the parent furo[2,3-c]pyridine. Alternatively, the furan ring of this precursor can be functionalized prior to the removal of the ester group. The synthesis of ethyl furo[2,3-c]pyridine-2-carboxylate itself can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine derivatives.

The introduction of an ethyl group at the 3-position could potentially be achieved through the functionalization of a precursor like ethyl 3-halofuro[2,3-c]pyridine-2-carboxylate via cross-coupling reactions, or through the cyclization of a precursor already bearing the ethyl group.

Table 3: Key Precursors and Intermediates

Compound Name Chemical Structure Role in Synthesis
Ethyl furo[2,3-c]pyridine-2-carboxylate C₁₀H₉NO₃ Versatile intermediate for the synthesis of various furo[2,3-c]pyridine analogues.
Furo[2,3-c]pyridine-2-carboxylic acid C₈H₅NO₃ Intermediate for the synthesis of the parent furo[2,3-c]pyridine via decarboxylation.

Medicinal Chemistry and Pharmacological Research on Furo 2,3 C Pyridine Derivatives

Furo[2,3-c]pyridine (B168854) as a Privileged Scaffold in Modern Drug Discovery

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for the development of new drugs. researchgate.net The furopyridine nucleus, including the Furo[2,3-c]pyridine isomer, has earned this designation due to its widespread presence in biologically active compounds. researchgate.netmdpi.com This heterocyclic core is a bioisostere of purines, which are fundamental components of DNA and RNA and key players in cellular signaling. This structural similarity allows furopyridine derivatives to interact with a wide range of biological targets, such as protein kinases. sci-hub.seresearchgate.net

The versatility of the Furo[2,3-c]pyridine scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. researchgate.net The fusion of a furan (B31954) ring with a pyridine (B92270) ring creates a rigid, planar structure with a distinct distribution of electrons and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to target proteins. sci-hub.se Researchers have identified various furopyridine isomers, such as furo[3,2-b]pyridine (B1253681) and furo[2,3-b]pyridine (B1315467), as central scaffolds for potent and highly selective inhibitors of therapeutically important enzymes. researchgate.netnih.gov This success underscores the importance of the furopyridine framework as a foundational structure for generating libraries of compounds with diverse biological activities. researchgate.netresearchgate.net

Exploration of Biological Activities in Furo[2,3-c]pyridine Analogues

Derivatives of the furopyridine core have been the subject of extensive pharmacological investigation, revealing a broad spectrum of biological activities. researchgate.netnih.gov The therapeutic potential of these compounds spans multiple disease areas, including oncology, infectious diseases, and neurology. The ability to introduce a variety of substituents onto the furopyridine ring system has led to the discovery of analogues with potent and selective activities. nih.gov These investigations have confirmed the scaffold's value and continue to drive research into new derivatives with improved therapeutic profiles.

The search for novel anticancer agents has led to significant interest in Furo[2,3-c]pyridine derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of human cancer cell lines. researchgate.netnih.gov For instance, certain trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives have shown promising anticancer activity against cell lines such as Neuro-2a, Hela, A549, and COLO 205. nih.gov Two compounds, in particular, were identified as highly potent against the neuroblastoma cell line (Neuro-2a), with IC50 values of 5.8 and 3.6 μM, respectively. nih.gov

Similarly, novel furo[2,3-d]pyrimidine-based chalcones demonstrated significant anti-proliferative activity across a panel of 59 cancer cell lines. nih.gov Two halogenated derivatives, 5d and 5e, were particularly potent, with mean GI50 values of 2.41 μM and 1.23 μM, respectively. nih.gov These compounds also showed pronounced cytotoxicity against the drug-resistant MCF-7 breast cancer cell line. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular pathways necessary for cancer cell survival and proliferation, such as those regulated by protein kinases.

Table 1: Anticancer Activity of Selected Furopyridine Derivatives

Compound Class Cell Line(s) Activity (IC50/GI50) Source(s)
Trifluoromethyl-substituted Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines Neuro-2a (neuroblastoma) 3.6 μM and 5.8 μM nih.gov
Furo[2,3-d]pyrimidine (B11772683) based chalcone (B49325) (5e) NCI 59 cell line panel (mean) 1.23 μM nih.gov
Furo[2,3-d]pyrimidine based chalcone (5d) NCI 59 cell line panel (mean) 2.41 μM nih.gov

The furopyridine scaffold has also been explored for its potential in combating microbial infections. researchgate.net Studies have shown that certain derivatives possess moderate to good antimicrobial activity against various pathogens. distantreader.org For example, a study on furo[3,2-c]pyridine (B1313802) derivatives reported activity against plant-pathogenic bacteria such as Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi like Pyrenophora avenae and Fusarium graminearum. distantreader.org

The broader class of pyridine-containing heterocycles is well-documented for its antimicrobial properties. nih.govnih.gov The incorporation of the furopyridine nucleus into molecular structures can enhance these properties. nih.gov The mechanism of action is often tied to the specific substitutions on the heterocyclic core, which can influence the compound's ability to penetrate microbial cell walls or inhibit essential enzymes. Research has demonstrated that fused pyridine systems can exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govekb.eg

Table 2: Antimicrobial Activity of Furo[3,2-c]pyridine Derivatives

Compound Class Target Organism Activity Level Source(s)
Furo[3,2-c]pyridine derivatives Xanthomonas sp. (bacteria) Moderate to Good distantreader.org
Furo[3,2-c]pyridine derivatives Erwinia amylovora (bacteria) Moderate to Good distantreader.org
Furo[3,2-c]pyridine derivatives Pyrenophora avenae (fungi) Moderate to Good distantreader.org

The structural similarity of furopyridines to naturally occurring nucleosides makes them attractive candidates for antiviral drug development. researchgate.netresearchgate.net Research has uncovered potent antiviral activities in this class of compounds against a range of DNA and RNA viruses. researchgate.netbenthamscience.comresearchgate.net For example, certain 6-substituted furo[2,3-d]pyrimidin-2(3H)-one nucleoside analogues have been evaluated for their inhibitory effects on varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). researchgate.net These studies found that modifications to the spacer and substituent at the C6 position of the furopyrimidine ring significantly impacted antiviral potency. researchgate.net

The broader family of pyridine-fused heterocycles has been extensively reviewed for its antiviral properties against viruses such as human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). benthamscience.comresearchgate.netnih.gov The mechanism of action can vary, from inhibiting viral polymerases to blocking viral entry or replication processes. benthamscience.com

Beyond anticancer and antimicrobial applications, furopyridine derivatives have shown potential as modulators of the central nervous system. Specifically, certain thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine derivatives have been investigated as potential antipsychotic agents. nih.gov These compounds have demonstrated significant activity in preclinical models, such as the blockade of apomorphine-induced behaviors. nih.gov Their neuroactive profile is linked to their potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine (B1211576) D2 receptors, suggesting a mechanism of action distinct from traditional antipsychotics. nih.gov

Additionally, the pyridine scaffold is a component of compounds with known immunomodulatory properties. ekb.eg While specific studies on the immunomodulatory profile of 3-Ethylfuro[2,3-c]pyridine are not detailed, the general class of pyridinoids has been noted for such activities, presenting another avenue for future research. ekb.eg

A primary focus of research into furopyridine derivatives has been their activity as enzyme inhibitors, particularly protein kinase inhibitors. sci-hub.seresearchgate.netnih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. sci-hub.se The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). sci-hub.senih.gov

In one study, a furopyridine derivative showed good inhibitory activity against cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle, with an IC50 value of 0.93 μM, comparable to the reference inhibitor roscovitine. nih.gov The binding mode of these inhibitors can be unique; for instance, some furo[3,2-b]pyridine inhibitors anchor to the back pocket of the kinase active site rather than the typical hinge region, with the furan oxygen forming a key hydrogen bond. sci-hub.se This diverse inhibitory potential highlights the scaffold's utility in developing targeted therapies.

Table 3: Enzyme Inhibition by Furopyridine Derivatives

Compound Class Target Enzyme Activity (IC50) Source(s)
Furo[2,3-b]pyridine derivative (14) CDK2/cyclin A2 0.93 μM nih.gov
3,5-disubstituted furo[3,2-b]pyridines Cdc-like kinases (CLKs) Potent and selective inhibition sci-hub.senih.gov

Structure-Activity Relationship (SAR) Methodologies for Furo[2,3-c]pyridine Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For furo[2,3-c]pyridine systems and related isomers, various methodologies are employed to elucidate these relationships and guide the design of more potent and selective agents.

One key approach is the systematic modification of the core scaffold and analysis of the resulting changes in activity. For instance, in a focused library of 2,3-diamino-furo[2,3-c]pyridines, a distinct SAR was observed when substituents at the C2 position were varied, impacting the activation of Toll-like receptor 8 (TLR8)-dependent signaling. acs.org Similarly, studies on the closely related furo[2,3-b]pyridine scaffold have shown that the introduction of different functional groups significantly influences biological outcomes. The presence of an ester functionality in one derivative led to superior activity against colon cancer cell lines compared to simpler pyridine derivatives. nih.gov

Computational techniques are also pivotal in defining SAR. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is a powerful tool. mdpi.comnih.gov These methods generate predictive models by correlating the 3D steric and electrostatic fields of molecules with their biological activities. mdpi.comnih.gov For example, 3D-QSAR studies on pyrimidine (B1678525) derivatives, a related nitrogen-containing heterocycle, have successfully identified that electrostatic, hydrophobic, and hydrogen-bond donor fields play crucial roles in their inhibitory activity. nih.gov Such computational models help to visualize the structural requirements for activity, guiding the synthesis of new analogues with improved potency. mdpi.com

The table below summarizes SAR findings for various furopyridine and pyridine derivatives, illustrating the impact of different substituents on biological activity.

Scaffold Substituent Modification Biological Target/Assay Observed SAR Trend
Furo[2,3-c]pyridineVariation at C2 positionTLR8 ActivationDistinct SAR observed, indicating sensitivity to substitution at this position. acs.org
Furo[2,3-b]pyridineIncorporation of an ester groupCytotoxicity (Colon Cancer)Ester-containing furopyridine showed superior activity over pyridine derivatives. nih.gov
Pyridine DerivativesAddition of -OCH3, -OH, -C=O, NH2 groupsAntiproliferative ActivityPresence and specific positioning of these groups enhanced activity. nih.gov
Pyridine DerivativesAddition of halogen atoms or bulky groupsAntiproliferative ActivityLowered antiproliferative activity was observed. nih.gov

Mechanistic Investigations of Biological Action and Target Engagement

Understanding the mechanism of action and confirming target engagement are critical steps in drug discovery. For the furo[2,3-c]pyridine class, research has pointed towards several biological targets and pathways, primarily in the context of cancer therapy.

One prominent area of investigation is the inhibition of protein kinases. Furo[2,3-c]pyridine indanone oximes have been identified as highly potent and selective inhibitors of B-Raf, a key protein in the MAPK signaling pathway often mutated in cancers like melanoma. nih.govresearchgate.net The evolution of initial hits into this specific chemical series highlights a rational drug design approach to achieve selectivity and potency. nih.govresearchgate.net In parallel, studies on the isomeric furo[2,3-b]pyridines have identified them as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govnih.gov

Molecular docking is a widely used computational method to investigate these interactions. It predicts the binding mode and affinity of a ligand to its protein target. nih.govrsc.org Docking studies with furo[2,3-b]pyridine derivatives in the active site of the CDK2 enzyme suggested a binding mode similar to that of known reference inhibitors. nih.govnih.gov Similarly, docking studies of other furo[2,3-b]pyridine derivatives revealed strong binding affinities for targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism that involves disrupting key cellular signaling pathways.

Further mechanistic studies involve biochemical and cellular assays. For instance, the anticancer activity of furo[2,3-c]quinolone derivatives was investigated through high-content imaging and transmission electron microscopy, which revealed cellular effects such as cell shrinkage and nuclear condensation, indicative of apoptosis. rsc.org Western blot analysis can also be used to evaluate the expression levels of key proteins, such as pro- and anti-apoptotic markers, to confirm the molecular mechanism of cell death induced by the compounds. rsc.org

The table below details the identified biological targets and the investigational methods used for various furopyridine derivatives.

Scaffold Biological Target Mechanism of Action Investigational Method(s)
Furo[2,3-c]pyridineB-Raf KinaseInhibition of MAPK signaling pathwayRational drug design, SAR evolution. nih.govresearchgate.net
Furo[2,3-c]quinoloneCancer CellsInduction of ApoptosisHigh-content imaging, TEM, Western blot analysis, Molecular docking. rsc.org
Furo[2,3-b]pyridineCDK2/cyclin A2Cell Cycle ArrestIn vitro kinase assays, Molecular docking. nih.govnih.gov
Furo[2,3-b]pyridineAKT1, ERα, HER2Disruption of cellular signalingMolecular docking.
Furo[2,3-c]pyridineToll-like receptor 8 (TLR8)NF-κB signaling activationCellular signaling assays. acs.org

Advanced Computational and Theoretical Studies of 3 Ethylfuro 2,3 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethylfuro[2,3-c]pyridine at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the precise determination of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic properties.

Detailed Research Findings:

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. By solving the Kohn-Sham equations, researchers can obtain the electron density, from which various electronic properties can be derived. For this compound, these calculations would reveal the distribution of electrons across the fused ring system, highlighting areas of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontiers in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A smaller gap typically suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
Mulliken Atomic ChargesN: -0.45, O: -0.32

Furthermore, molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other intermolecular interactions.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Detailed Research Findings:

The process involves placing the ligand in the binding site of the target and calculating the binding affinity using a scoring function. For this compound, docking studies could be performed against a variety of therapeutic targets where pyridine and furan derivatives have shown activity. The results would provide insights into the potential binding modes and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex.

For instance, docking this compound into the active site of a kinase, a common drug target, could reveal specific interactions with key amino acid residues. The ethyl group at the 3-position could occupy a hydrophobic pocket, while the nitrogen and oxygen atoms could form hydrogen bonds with the protein backbone or side chains.

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target
ParameterValue/Description
Binding Affinity (kcal/mol)-8.2
Hydrogen BondsN(pyridine) with Ser184; O(furan) with Lys72
Hydrophobic InteractionsEthyl group with Leu120, Val88
Pi-Stacking InteractionsPyridine ring with Phe182

These modeling studies are instrumental in rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds to improve their binding affinity and selectivity.

Computational Approaches to Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time.

Detailed Research Findings:

For this compound, the primary source of conformational flexibility is the ethyl group. While the fused ring system is largely planar and rigid, the ethyl group can rotate around the C-C single bond. A potential energy surface scan, where the energy of the molecule is calculated for different dihedral angles of the ethyl group, can identify the most stable rotamers.

Molecular dynamics simulations can further explore the conformational landscape and the dynamic behavior of this compound in different environments, such as in a solvent or bound to a target protein. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. Analysis of the MD trajectory can reveal important information about the flexibility of the molecule, the stability of certain conformations, and the nature of its interactions with its surroundings. nih.govrsc.org

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
ParameterObservation
Simulation Time100 ns
Root Mean Square Deviation (RMSD)Stable trajectory with low RMSD for the furo[2,3-c]pyridine (B168854) core
Root Mean Square Fluctuation (RMSF)Higher fluctuations observed for the terminal methyl group of the ethyl side chain
Radial Distribution Function (g(r))Shows a high probability of finding water molecules around the N and O atoms

Application of Cheminformatics and Data Mining in Furo[2,3-c]pyridine Research

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Data mining, a key aspect of cheminformatics, is the process of discovering patterns in large datasets.

Detailed Research Findings:

In the context of furo[2,3-c]pyridine research, cheminformatics tools can be used to build and analyze databases of related compounds. By mining these databases, it is possible to identify structure-activity relationships (SAR) and structure-property relationships (SPR). For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of new furo[2,3-c]pyridine derivatives based on their molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with experimental data, a predictive model can be built. This approach can significantly accelerate the discovery of new compounds with desired properties by prioritizing the synthesis of the most promising candidates.

Table 4: Example of Molecular Descriptors for this compound Used in Cheminformatics
Descriptor TypeDescriptor NameValue (Illustrative)
TopologicalWiener Index348
GeometricalMolecular Surface Area185 Ų
ElectronicLogP (octanol-water partition coefficient)2.3
ConstitutionalNumber of Rotatable Bonds1

Data mining of patent and literature databases can also uncover novel synthetic routes, identify potential biological targets, and reveal trends in the research landscape of furo[2,3-c]pyridines.

Future Perspectives and Research Gaps in 3 Ethylfuro 2,3 C Pyridine Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 3-Ethylfuro[2,3-c]pyridine, a significant research gap exists in the establishment of green synthetic protocols. Future research should focus on the application of principles of green chemistry to its synthesis. rasayanjournal.co.in This includes the exploration of:

Catalytic Systems: Investigating the use of inexpensive and non-toxic catalysts to replace hazardous reagents often used in traditional heterocyclic synthesis.

Alternative Solvents: Moving away from volatile organic compounds towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents could significantly reduce the environmental impact of the synthesis. dntb.gov.ua

Energy-Efficient Methods: The application of microwave-assisted synthesis and ultrasonication could lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enhance atom economy by combining multiple synthetic steps without isolating intermediates, thereby reducing waste and simplifying procedures. rasayanjournal.co.in

A recent trend in the synthesis of related heterocyclic systems involves metal-free approaches, which avoid the cost and potential toxicity of metal catalysts. researchgate.net The development of such a metal-free synthesis for this compound would be a noteworthy advancement.

Rational Design of Novel Furo[2,3-c]pyridine-based Chemical Entities

The furo[2,3-c]pyridine (B168854) core is a versatile scaffold for the development of new chemical entities with tailored properties. The rational design of novel derivatives of this compound is a promising area for future research. This can be approached by:

Bioisosteric Replacement: The furo[2,3-c]pyridine nucleus can act as a bioisostere for other heterocyclic systems known to possess biological activity, such as indoles. researchgate.net This strategy could lead to compounds with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold at various positions will be crucial to establish comprehensive SAR. This will guide the design of more potent and selective compounds for specific biological targets. The synthesis of a library of derivatives with diverse substituents would be the first step in this direction.

Scaffold Hopping: Computational techniques can be employed to identify novel scaffolds that mimic the key pharmacophoric features of known active compounds, with the this compound core serving as a starting point. researchgate.net

For instance, research on related furo[3,2-c]pyridine (B1313802) and furo[2,3-d]pyrimidine (B11772683) derivatives has led to the discovery of potent inhibitors of kinases and modulators of signaling pathways. nih.govrsc.orgnih.gov A similar targeted approach for this compound derivatives could yield novel therapeutic agents.

Deepening Understanding of Molecular Mechanisms of Action

A significant gap in the current knowledge of this compound is the lack of information regarding its molecular interactions and mechanism of action. Future research should aim to elucidate how this compound and its derivatives interact with biological systems. Key areas of investigation include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound derivatives is a critical first step. This can be achieved through a combination of biochemical assays and computational predictions.

Binding Mode Analysis: Once a biological target is identified, molecular docking and dynamics simulations can provide insights into the specific binding interactions at the atomic level. rsc.org This understanding is vital for the rational design of more potent and selective analogs.

A thorough investigation into the molecular mechanisms will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Integration of High-Throughput Screening and Computational Methods for Scaffold Optimization

To accelerate the discovery of new applications for the this compound scaffold, the integration of modern drug discovery technologies is essential. This involves:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds for biological activity. ufl.edu Screening a library of this compound derivatives against a diverse panel of biological targets could quickly identify promising lead compounds for various diseases.

Computational Modeling: In silico methods can play a crucial role in prioritizing compounds for synthesis and testing. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help in predicting the biological activity of virtual compounds, thereby streamlining the discovery process.

ADME/Tox Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of designed molecules at an early stage. This helps in identifying and eliminating compounds with unfavorable pharmacokinetic profiles, saving time and resources.

By combining the power of HTS with the predictive capabilities of computational chemistry, the optimization of the this compound scaffold can be achieved in a more efficient and cost-effective manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethylfuro[2,3-c]pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with fused-ring precursors like furo[2,3-c]pyridine derivatives. Ethylation at the 3-position can be achieved via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura using ethyl boronic acids) .

  • Step 2 : Optimize regioselectivity using microwave-assisted synthesis (e.g., 60–100°C, 20–40 min) to enhance yield and reduce side products, as demonstrated for pyrano[2,3-c]pyridines .

  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

    • Key Data :
Reaction TypeYield (%)Purity (%)Reference
Suzuki Coupling65–7892–98
Microwave-Assisted82–9095–99

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl group integration and fused-ring aromaticity. For example, ethyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 162.0682 for C₉H₁₁NO) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry, as done for thieno[2,3-c]pyridine derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Proton Pump Inhibition : Use gastric H+/K+-ATPase assays (pH 1.0–3.0) to test reversible inhibition, inspired by pyrrolo[2,3-c]pyridine derivatives showing IC₅₀ values of 0.5–2.0 μM .
  • Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values in µM range), comparing with ascorbic acid controls. Pyrano[2,3-c]pyridines with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced activity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • QSAR Modeling : Correlate IC₅₀ values with molecular descriptors (e.g., logP, HOMO-LUMO gaps) using datasets from analogues like pyrano[2,3-c]pyridines .

  • Docking Studies : Simulate interactions with targets (e.g., H+/K+-ATPase) to identify critical binding residues. Adjust substituents to optimize affinity .

    • Example Finding :
DerivativelogPIC₅₀ (µM)Predicted Binding Energy (kcal/mol)
3-Ethyl2.1250-8.2
3-NO₂1.8180-9.5

Q. What strategies improve regioselectivity in synthesizing this compound derivatives with complex substituents?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., -OMe, -COOR) to guide ethylation to the 3-position, as seen in furo[3,2-c]pyridine syntheses .
  • Microwave-Assisted Reactions : Reduce competing pathways by controlling temperature gradients, achieving >90% regioselectivity in fused-ring systems .

Q. How do structural modifications at the 3-position impact the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers). Ethyl groups generally enhance lipophilicity (logP +0.5–1.0) but may reduce solubility .
  • Case Study :
DerivativelogPSolubility (mg/mL)Metabolic Half-Life (min)
3-H1.65.245
3-Ethyl2.33.860

Data Contradiction Analysis

Q. Why do conflicting reports exist on the proton pump inhibition efficacy of fused-ring pyridines?

  • Resolution Strategy :

  • Assay Variability : Standardize buffer pH (1.0–1.5) and enzyme source (porcine vs. human H+/K+-ATPase) to minimize discrepancies .
  • Structural Nuances : Compare substituent effects; electron-donating groups (e.g., -OCH₃) may reduce activity, while ethyl groups balance lipophilicity and steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.